

Comparative Guide to H2B Antibodies: Focus on Cross-Reactivity of H2Bmy85frx

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Compound of Interest

Compound Name: H2Bmy85frx

Cat. No.: B15186974

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For researchers, scientists, and professionals in drug development, selecting a highly specific and reliable antibody is paramount for accurate and reproducible results. This guide provides a comparative analysis of the hypothetical **H2Bmy85frx** antibody, focusing on its cross-reactivity and performance in key applications. We compare **H2Bmy85frx** with other commercially available anti-Histone H2B antibodies, supported by experimental data and detailed protocols.

Performance Overview and Data Presentation

The following tables summarize the key features and validated applications of our hypothetical **H2Bmy85frx** antibody in comparison to other representative anti-H2B antibodies available in the market.

Table 1: General Antibody Characteristics

Feature	H2Bmy85frx (Hypothetical)	Competitor A (e.g., Abcam ab1790)	Competitor B (e.g., Boster Bio A12218-2)	Competitor C (e.g., CST #2722)
Host Species	Rabbit	Rabbit	Rabbit	Rabbit
Clonality	Polyclonal	Polyclonal	Polyclonal	Polyclonal
Isotype	IgG	IgG	IgG	IgG
Immunogen	Synthetic peptide corresponding to human Histone H2B	Proprietary	Synthetic peptide of human Histone H2B (K24)	Synthetic peptide corresponding to the amino- terminal residues of human histone H2B
Purification	Affinity Purified	Information not available	-	Protein A and peptide affinity chromatography

Table 2: Validated Applications and Species Reactivity

Application	H2Bmy85frx (Hypothetical)	Competitor A (e.g., Abcam ab1790)	Competitor B (e.g., Boster Bio A12218-2)	Competitor C (e.g., CST #2722)
Western Blot (WB)	Human, Mouse, Rat	Human, Cow, Saccharomyces cerevisiae, Xenopus laevis, Arabidopsis thaliana	Human, Mouse, Rat	Not specified, but detects endogenous levels
Immunohistochemistry (IHC)	Human, Mouse	Human	Human	Not specified
Immunofluorescence (IF)	Human, Mouse	Human, Saccharomyces cerevisiae, Xenopus laevis, Arabidopsis thaliana	Human, Mouse, Rat	Not specified
Chromatin Immunoprecipitation (ChIP)	Human	Human, Arabidopsis thaliana	-	Not specified
Immunoprecipitation (IP)	Human	Human, Cow, Saccharomyces cerevisiae, Xenopus laevis	-	Not specified

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Western Blotting

- Lysate Preparation: Prepare whole-cell lysates from HeLa, Raw264.7, or PC12 cells.

- **SDS-PAGE:** Separate 30 µg of protein lysate on a 12% SDS-polyacrylamide gel. Histone H2B is expected to migrate at approximately 14 kDa.
- **Transfer:** Transfer the separated proteins to a nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween® 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody (e.g., **H2Bmy85frx** at 1:1000 dilution) overnight at 4°C.
- **Washing:** Wash the membrane three times with TBST for 10 minutes each.
- **Secondary Antibody Incubation:** Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
- **Detection:** Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Immunohistochemistry (Paraffin-embedded)

- **Deparaffinization and Rehydration:** Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
- **Antigen Retrieval:** Perform heat-induced epitope retrieval in a 10 mM citrate buffer (pH 6.0) for 20 minutes.
- **Blocking:** Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
- **Primary Antibody Incubation:** Incubate with the primary antibody (e.g., **H2Bmy85frx** at 1:100 dilution) overnight at 4°C.
- **Secondary Antibody and Detection:** Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize with a DAB chromogen.
- **Counterstaining:** Counterstain with hematoxylin.

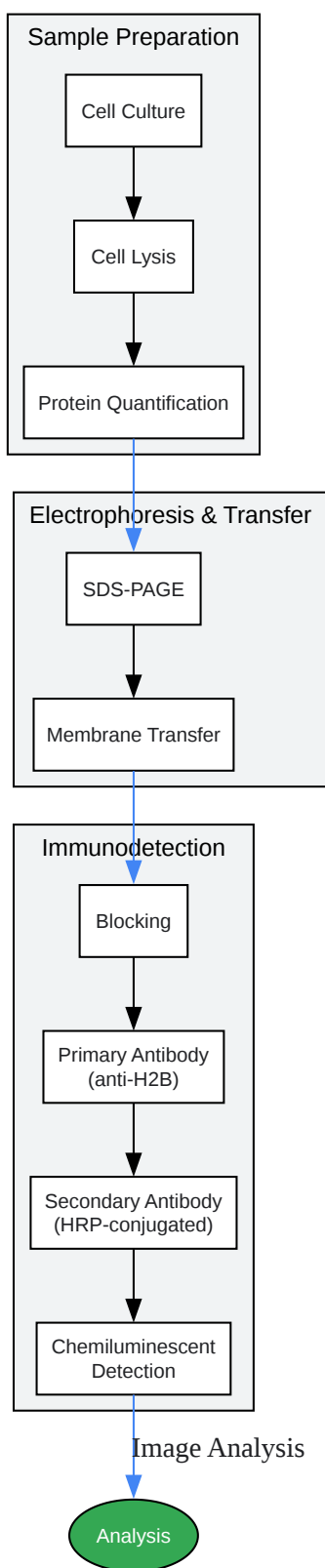
- Dehydration and Mounting: Dehydrate the sections and mount with a permanent mounting medium.

Chromatin Immunoprecipitation (ChIP)

- Cross-linking: Cross-link chromatin in cells with 1% formaldehyde for 10 minutes at room temperature.
- Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to an average fragment size of 200-1000 bp.
- Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the chromatin with the H2B antibody (e.g., **H2Bmy85frx**, 5 µg) or control IgG overnight at 4°C.
- Immune Complex Capture: Capture the antibody-chromatin complexes with protein A/G agarose beads.
- Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.
- Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
- DNA Purification: Purify the DNA using phenol/chloroform extraction or a commercial kit.
- Analysis: Analyze the immunoprecipitated DNA by qPCR or sequencing.

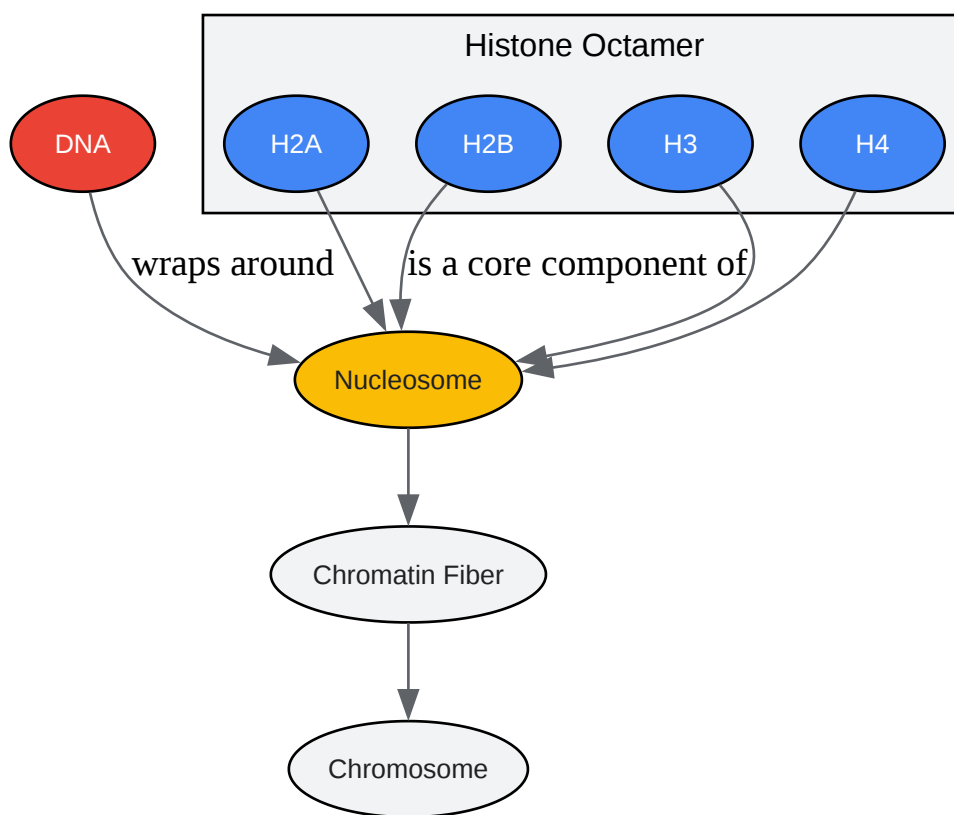
Visualizing Experimental Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical Western Blotting workflow and the central role of Histone H2B in chromatin structure.



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Caption: Western Blotting Experimental Workflow.



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Caption: Role of Histone H2B in Chromatin Structure.

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